molecular formula C16H14N2O3S B5731362 N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide

N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide

Katalognummer B5731362
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: PBMKKGSVSNVDKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide, also known as BIX01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of G9a histone methyltransferase, an enzyme that plays a crucial role in regulating gene expression through histone methylation. Since then, BIX01294 has been investigated for its potential in epigenetic therapy, cancer treatment, and other biomedical applications.

Wirkmechanismus

N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide inhibits G9a histone methyltransferase by binding to the enzyme's SET domain, which is responsible for catalyzing histone methylation. This binding disrupts the enzyme's ability to methylate histones, leading to changes in gene expression patterns. The inhibition of G9a histone methyltransferase has been shown to have therapeutic implications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to alter gene expression patterns by inhibiting G9a histone methyltransferase, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide is its selectivity for G9a histone methyltransferase. This selectivity allows for the specific targeting of this enzyme, which can have therapeutic implications in various diseases. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
One of the limitations of this compound is its specificity for G9a histone methyltransferase. While this specificity can be an advantage in certain contexts, it also limits the potential applications of this compound to diseases where G9a histone methyltransferase plays a role. Additionally, this compound has been shown to have off-target effects on other histone methyltransferases, which can complicate its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide. One potential direction is the development of more selective inhibitors of G9a histone methyltransferase, which could have even greater therapeutic potential. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the role of G9a histone methyltransferase in various diseases could be further investigated to identify new therapeutic targets for this compound and other inhibitors.

Synthesemethoden

The synthesis of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 3,4-methylenedioxyphenylacetic acid to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with carbon disulfide to form the thioamide. The final step involves the reaction of the thioamide with benzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential in epigenetic therapy, cancer treatment, and other biomedical applications. It has been shown to selectively inhibit G9a histone methyltransferase, which plays a crucial role in regulating gene expression through histone methylation. This inhibition leads to changes in gene expression patterns, which can have therapeutic implications in various diseases.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(12-4-2-1-3-5-12)18-16(22)17-9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMKKGSVSNVDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.